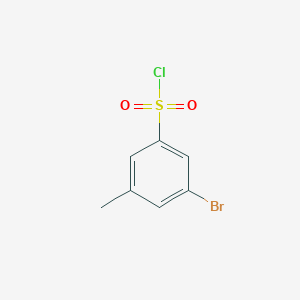

3-Bromo-5-methylbenzene-1-sulfonyl chloride

描述

The compound "3-Bromo-5-methylbenzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group attached to a chlorine atom. The presence of the bromo and methyl groups on the benzene ring indicates that it is a substituted aromatic compound with potential applications in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been explored in several studies. For instance, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes has been achieved using a nickel-catalyzed one-pot carbonylation reaction, indicating the reactivity of bromobenzenesulfonyl chlorides in carbonylative transformations . Additionally, the Smiles rearrangement has been employed to synthesize 3-bromo-1-methyl phenothiazines from related compounds, suggesting the potential for structural rearrangements in the synthesis of complex molecules . Moreover, the synthesis of higher 1-bromoalkanes via monobromination and subsequent reactions with 4-methylbenzene sulfonyl chloride demonstrates the versatility of sulfonyl chlorides in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be elucidated using spectroscopic techniques. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a related compound, was determined by X-ray analysis . Furthermore, the FTIR and FT-Raman spectra of P-bromobenzene sulfonyl chloride have been recorded, and a complete vibrational assignment and analysis of the fundamental modes of the compound were carried out using DFT calculations, which can provide insights into the molecular structure of 3-Bromo-5-methylbenzene-1-sulfonyl chloride .

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions due to their reactivity. The synthesis of sulfonated 1,2-dicyanobenzenes from halogen-substituted dicyanobenzenes indicates the reactivity of sulfonyl chlorides in nucleophilic substitution reactions . Additionally, the use of sulfones in the Julia-Kocienski olefination reaction to form alkenes and dienes suggests the potential for 3-Bromo-5-methylbenzene-1-sulfonyl chloride to engage in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can be inferred from related compounds. For instance, the stability and reactivity of various sulfones in different reaction conditions have been studied, providing information on the behavior of these compounds under various chemical environments . The molecular electrostatic potential, NBO, and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride offer insights into the electronic properties and potential reactivity of sulfonyl chlorides .

科学研究应用

It’s important to note that the use of such chemicals should always be conducted by trained professionals in a controlled laboratory environment, following all relevant safety protocols .

-

Synthesis of Organosulfur Compounds Sodium sulfinates, which can be derived from sulfonyl chlorides, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They can be used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

-

Preparation of Specific Organic Compounds A related compound, 3-Bromobenzenesulfonyl chloride, has been used in the preparation of specific organic compounds such as 2-(3-bromophenyl)-5-n-butylfuran and 2-(3-bromophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran .

-

Synthesis of HIV Protease Inhibitors 3-Bromobenzenesulfonyl chloride has also been used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .

It’s important to note that the use of such chemicals should always be conducted by trained professionals in a controlled laboratory environment, following all relevant safety protocols .

安全和危害

未来方向

While specific future directions for 3-Bromo-5-methylbenzene-1-sulfonyl chloride are not mentioned in the search results, aryl sulfonyl chloride derivatives are known to participate in the synthesis of various compounds . This suggests potential applications in the development of new synthetic methodologies and the production of novel compounds.

属性

IUPAC Name |

3-bromo-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYSYHSTNHHVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646223 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

CAS RN |

885520-33-2 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)